molecular formula C16H16INO2 B3477814 2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide

2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide

Cat. No. B3477814
M. Wt: 381.21 g/mol
InChI Key: FRIHEVAHHASFIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide, also known as O-2050, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the 1960s and has since been studied for its potential use in pain management.

Mechanism of Action

2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide acts on the opioid receptors in the brain and spinal cord. It has a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. 2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide also has affinity for the delta-opioid receptor, which is involved in the modulation of pain perception.
Biochemical and Physiological Effects:
2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide produces analgesia, sedation, and respiratory depression in animal models. It also has antitussive effects, which may be useful in the treatment of cough. 2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide has been shown to produce less constipation and physical dependence than other opioids, which may make it a useful alternative for pain management.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide is its potency as an analgesic. It has been shown to be more potent than morphine in animal models of pain. Another advantage is its reduced side effect profile, which may make it a useful alternative to other opioids. One limitation of 2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide is its limited availability. It is not commercially available and must be synthesized in the laboratory.

Future Directions

There are several future directions for the study of 2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide. One direction is the development of new synthetic methods for 2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide that are more efficient and cost-effective. Another direction is the study of the pharmacokinetics and pharmacodynamics of 2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide in humans. This would provide valuable information on the potential use of 2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide in pain management and opioid addiction. Additionally, the study of the structure-activity relationship of 2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide may lead to the development of new and more potent analgesics.

Scientific Research Applications

2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide has been studied for its potential use in pain management. It has been shown to be a potent analgesic in animal models of pain. 2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide has also been studied for its potential use in the treatment of opioid addiction. It has been shown to reduce opioid withdrawal symptoms in animal models of addiction.

properties

IUPAC Name

2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO2/c1-2-12-4-3-5-15(10-12)20-11-16(19)18-14-8-6-13(17)7-9-14/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIHEVAHHASFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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